molecular formula C22H20N6O2 B2398703 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-36-5

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2398703
CAS RN: 2034424-36-5
M. Wt: 400.442
InChI Key: OPPLVCONCYEIPS-UHFFFAOYSA-N
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Description

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in the scientific community. It is a pyrido[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been involved in the synthesis of pyrimidine-linked pyrazole heterocyclics demonstrating insecticidal and antimicrobial potentials. This synthesis employs microwave irradiative cyclocondensation, highlighting the chemical's role in creating biologically active molecules (Deohate & Palaspagar, 2020).
  • Another research application includes the development of new coumarin derivatives, where similar structural frameworks have been synthesized and evaluated for antimicrobial activity. This research underscores the compound's utility in creating new molecules with potential health applications (Al-Haiza, Mostafa, & El-kady, 2003).
  • The compound has also been used as a precursor for synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) through microwave-assisted synthesis, illustrating its versatility in producing complex heterocyclic systems with potential biological activities (Mekky, Ahmed, Sanad, & Abdallah, 2021).

Structural and Synthetic Methodology

  • A convenient synthesis approach has been developed for 3- and 4-(1H-azol-1-yl)piperidines, including pyrazolyl analogs, through arylation and subsequent reduction, showcasing the compound's role in novel synthetic methodologies (Shevchuk et al., 2012).
  • The synthesis of certain α, β-unsaturated ketones and their corresponding fused pyridines, including pyrido[4,3-d]pyrimidines, has been studied for antiviral and cytotoxic agents, indicating the compound's application in developing therapeutic agents (El-Subbagh et al., 2000).

Novel Synthesis Approaches

  • Research into the synthesis of new thieno[2,3-b]pyridines and related derivatives demonstrates the compound's application in creating diverse heterocyclic compounds, highlighting the broad utility of such chemical structures in synthesizing novel molecules with potential biological activities (Mohamed et al., 2011).

properties

IUPAC Name

3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-21(16-4-1-5-18(14-16)28-11-3-10-25-28)26-12-7-17(8-13-26)27-15-24-20-19(22(27)30)6-2-9-23-20/h1-6,9-11,14-15,17H,7-8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPLVCONCYEIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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